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4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold in Modern
Chemistry
2-Bromo-4-fluoro-5-methylbenzoic acid is a highly functionalized aromatic carboxylic acid

that has emerged as a strategic building block in the fields of medicinal chemistry,

agrochemicals, and materials science.[1][2] Its unique substitution pattern—featuring a bromine

atom, a fluorine atom, a methyl group, and a carboxylic acid moiety—provides multiple,

orthogonally reactive sites. This guide offers a comprehensive technical overview of its

chemical properties, validated synthesis protocols, spectroscopic signature, and key

applications, with a focus on the practical insights required for its effective utilization in research

and development.

The strategic placement of these functional groups makes this molecule particularly valuable.

The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions,

such as Suzuki or Heck couplings, enabling the formation of complex carbon-carbon bonds.[1]

The electron-withdrawing fluorine atom can modulate the electronic properties of the ring,

enhance metabolic stability, and improve pharmacokinetic profiles of derivative compounds by
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increasing lipophilicity.[1] The carboxylic acid group is a primary site for forming amides, esters,

and other derivatives, crucial for constructing larger molecular architectures and active

pharmaceutical ingredients (APIs).[1][3]

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is the foundation of its application. The

key identifiers and computed physicochemical characteristics of 2-Bromo-4-fluoro-5-
methylbenzoic acid are summarized below.

Identifier Value Source

CAS Number 1003709-39-4 [4][5][6][7]

Molecular Formula C₈H₆BrFO₂ [4][5][6][8]

Molecular Weight 233.03 g/mol [4][6][8][9]

InChI Key
UVSGTNJGIMPLAM-

UHFFFAOYSA-N
[5]

Canonical SMILES
CC1=C(C=C(C(=C1)Br)C(=O)

O)F

Physicochemical Property Predicted Value Source

Boiling Point 309.0 ± 42.0 °C [4]

Density 1.680 ± 0.06 g/cm³ [4]

XLogP3 2.6 [4][9]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Appearance Solid [5]

Synthesis and Purification: A Validated Protocol
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The synthesis of substituted benzoic acids can be approached through various methods,

including the oxidation of corresponding alkylbenzenes or the carboxylation of Grignard

reagents.[10][11][12] However, for a multi-substituted pattern like that of 2-Bromo-4-fluoro-5-
methylbenzoic acid, a more regioselective approach is required. A reliable and well-

documented pathway involves a Sandmeyer-type reaction starting from an aniline precursor,

followed by hydrolysis. The most detailed available procedure focuses on the synthesis of the

methyl ester intermediate, methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1437780-13-6),

which is then readily hydrolyzed to the target carboxylic acid.[13]

Synthetic Workflow Overview
The following diagram illustrates the two-stage synthesis from the commercially available

amino-ester precursor to the final benzoic acid product.

Methyl 2-amino-4-fluoro-
5-methylbenzoate

1. NaNO₂, 48% HBr, H₂O, 0°C
2. CuBr, 0°C to RT

 Diazotization &
 Sandmeyer Reaction 

Methyl 2-bromo-4-fluoro-
5-methylbenzoate

NaOH or LiOH
THF/H₂O, RT

 Ester Hydrolysis 

2-Bromo-4-fluoro-
5-methylbenzoic acid
(CAS: 1003709-39-4)
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Caption: Two-step synthesis of the target compound via a Sandmeyer reaction and subsequent

ester hydrolysis.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the methyl ester

intermediate.[13] The subsequent hydrolysis is a standard and high-yielding transformation.

Part A: Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Diazotization:

Suspend methyl 2-amino-4-fluoro-5-methylbenzoate (e.g., 2.2 g, 12 mmol) in 48%

hydrobromic acid (80 mL) in a flask equipped with a magnetic stirrer.

Cool the suspension to 0°C in an ice-water bath.

Slowly add a pre-chilled aqueous solution (32 mL) of sodium nitrite (828 mg, 12 mmol)

dropwise, maintaining the internal temperature at 0°C. Causality Note: Maintaining a low

temperature is critical to prevent the premature decomposition of the unstable diazonium

salt intermediate.

Stir the resulting solution vigorously at 0°C for 30 minutes to ensure complete formation of

the diazonium salt.

Sandmeyer Reaction:

To the cold diazonium salt solution, add copper(I) bromide (1.72 g, 12 mmol) portion-wise.

Expertise Note: Cu(I)Br catalyzes the displacement of the diazonium group with bromide.

This is a highly effective method for introducing bromine onto an aromatic ring at a specific

position defined by the precursor amino group.

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The reaction

progress can be monitored by TLC.

Work-up and Purification:
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Once the reaction is complete, add ethyl acetate (200 mL) to the mixture to extract the

product.

Transfer the mixture to a separatory funnel and wash the organic layer twice with water

(200 mL each time) to remove residual acids and salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude residue by column chromatography on silica gel using a petroleum ether-

ethyl acetate gradient (e.g., starting at 10:1) to yield methyl 2-bromo-4-fluoro-5-

methylbenzoate as a colorless oil (Typical yield: ~74%).[13]

Part B: Hydrolysis to 2-Bromo-4-fluoro-5-methylbenzoic acid

Saponification:

Dissolve the purified methyl ester from Part A in a mixture of tetrahydrofuran (THF) and

water (e.g., 3:1 ratio).

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

(e.g., 2-3 equivalents), to the solution.

Stir the mixture at room temperature overnight or until TLC/LC-MS analysis confirms the

complete disappearance of the starting material.

Work-up and Isolation:

Concentrate the reaction mixture under reduced pressure to remove the THF.

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like

diethyl ether to remove any unreacted ester or nonpolar impurities.

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using a strong acid (e.g.,

1M HCl). The desired carboxylic acid should precipitate as a solid.

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum

to yield the final product. Self-Validation Note: The purity of the final product should be
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confirmed by melting point analysis, ¹H NMR, and LC-MS.

Spectroscopic Characterization
Authenticating the structure of the final compound is paramount. While comprehensive spectral

data for the acid is available from suppliers upon request, the expected signature can be

reliably predicted from the data of its methyl ester precursor and general chemical principles.[6]

[14]

Spectroscopy Expected Signature / Data

¹H NMR

Aromatic Protons: Two doublets in the aromatic

region (~7.5-8.0 ppm), corresponding to the two

protons on the benzene ring. Methyl Protons: A

singlet around 2.2-2.4 ppm. Carboxylic Acid

Proton: A very broad singlet, typically downfield

(>10 ppm). Reference Data (Methyl Ester): ¹H

NMR (500 MHz, CDCl₃) δ 7.655 (d, J=8.0 Hz,

1H), 7.257 (d, J=8.5 Hz, 1H), 3.837 (s, 3H, ester

methyl), 2.177 (s, 3H, ring methyl) ppm.[13]

¹³C NMR

Expected signals for 8 distinct carbon atoms,

including the carboxyl carbon (~165-175 ppm),

aromatic carbons (with C-F and C-Br splitting),

and the methyl carbon (~15-20 ppm).

IR Spectroscopy

O-H Stretch: A very broad band from ~2500-

3300 cm⁻¹ (characteristic of a carboxylic acid

dimer). C=O Stretch: A strong, sharp absorption

around 1700-1725 cm⁻¹. C-F Stretch: An

absorption in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show a characteristic

isotopic pattern for a molecule containing one

bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with

the molecular ion peaks [M]+ and [M+2]+.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.alachem.co.jp/en/product/1003709-39-4
https://m.chemicalbook.com/SpectrumEN_1003709-39-4_HNMR.htm
https://www.chemicalbook.com/synthesis/1437780-13-6.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery and Organic
Synthesis
The true value of 2-Bromo-4-fluoro-5-methylbenzoic acid lies in its utility as a versatile

synthetic intermediate.[15] Its different functional groups can be addressed with high selectivity,

allowing for the stepwise construction of complex molecules.

2-Bromo-4-fluoro-5-methylbenzoic acid

Amide Formation
(e.g., HATU, EDC)

 -COOH 

Ester Formation
(e.g., Fischer, DCC)

 -COOH 

Suzuki Coupling
(Pd catalyst, Boronic Acid)

 -Br 

Heck Reaction
(Pd catalyst, Alkene)

 -Br 

Buchwald-Hartwig
Amination (Pd catalyst, Amine)

 -Br 

Directed Ortho-Metalation
(e.g., LDA, -78°C)

 Ring-H 

Click to download full resolution via product page

Caption: Key synthetic transformations enabled by the functional groups of the title compound.

Amide and Ester Formation: The carboxylic acid is readily converted into amides or esters

using standard coupling reagents (e.g., HATU, EDC) or acid catalysis. This is a primary route

for incorporating the scaffold into larger molecules, a common strategy in the synthesis of

APIs.[16]

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for reactions like Suzuki,

Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide

variety of substituents, including alkyl, aryl, vinyl, and amino groups, providing a powerful

tool for library synthesis and structure-activity relationship (SAR) studies.[1][17]

Modulation of Physicochemical Properties: The fluorine atom is a key feature for drug

development, often used to block metabolic oxidation at the adjacent methyl group, increase

binding affinity through specific interactions, and tune the pKa and lipophilicity of the final

compound.[1]

Safety and Handling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b3026522?utm_src=pdf-body
https://www.benchchem.com/product/B1652939
https://www.benchchem.com/product/b3026522?utm_src=pdf-body-img
https://www.ossila.com/products/2-fluoro-5-methylbenzoic-acid
https://www.benchchem.com/product/b13105327
https://www.benchchem.com/product/b182561
https://www.benchchem.com/product/b13105327
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As with any laboratory chemical, proper safety precautions are essential. Based on available

data, 2-Bromo-4-fluoro-5-methylbenzoic acid is considered a hazardous substance.[9][18]

Hazard Classifications:

Acute toxicity, oral (Category 4)[9]

Skin irritation (Category 2)[9]

Serious eye irritation (Category 2)[9]

Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)

[9]

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical

safety goggles, and a lab coat.[18][19]

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[18]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store

under an inert atmosphere for long-term stability.[15][18]

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at

least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed,

rinse mouth and call a physician.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3026522?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-methylbenzoic-acid
https://www.fishersci.com/store/msds?partNumber=AAH6051606&productDescription=5-BRMO-2-METHLBENZOIC+AC+97+5G&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-methylbenzoic-acid
https://www.fishersci.com/store/msds?partNumber=AAH6051606&productDescription=5-BRMO-2-METHLBENZOIC+AC+97+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC442650250&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAH6051606&productDescription=5-BRMO-2-METHLBENZOIC+AC+97+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/B1652939
https://www.fishersci.com/store/msds?partNumber=AAH6051606&productDescription=5-BRMO-2-METHLBENZOIC+AC+97+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC442650250&countryCode=US&language=en
https://www.benchchem.com/product/b3026522?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b13105327
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 4-Bromo-2-fluoro-5-methylbenzoic acid [myskinrecipes.com]

3. 5-Bromo-2-fluoro-4-methylbenzoic acid [myskinrecipes.com]

4. echemi.com [echemi.com]

5. 2-Bromo-4-fluoro-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]

6. 1003709-39-4 | 2-Bromo-4-fluoro-5-methylbenzoic acid - Alachem Co., Ltd.
[alachem.co.jp]

7. aobchem.com [aobchem.com]

8. Reliable Chemical Trading Partner, Professional 2-Bromo-4-fluoro-5-methylbenzoic acid
Supply [methylbenzoate-benzoicacid.com]

9. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. CN1251833A - Process for preparing substituted benzoic acid - Google Patents
[patents.google.com]

11. benchchem.com [benchchem.com]

12. youtube.com [youtube.com]

13. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook
[chemicalbook.com]

14. 2-BROMO-4-FLUORO-5-METHYLBENZOIC ACID(1003709-39-4) 1H NMR
[m.chemicalbook.com]

15. 2-Amino-4-bromo-5-methylbenzoic Acid [benchchem.com]

16. ossila.com [ossila.com]

17. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]

18. fishersci.com [fishersci.com]

19. fishersci.com [fishersci.com]

To cite this document: BenchChem. [2-Bromo-4-fluoro-5-methylbenzoic acid CAS number
1003709-39-4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026522#2-bromo-4-fluoro-5-methylbenzoic-acid-
cas-number-1003709-39-4]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.myskinrecipes.com/shop/en/benzoic-acid-derivatives/79145--4-bromo-2-fluoro-5-methylbenzoic-acid.html
https://www.myskinrecipes.com/shop/en/benzoic-acid-derivatives/79572--5-bromo-2-fluoro-4-methylbenzoic-acid.html
https://www.echemi.com/products/pd180727107019-2-bromo-4-fluoro-5-methylbenzoic-acid.html
https://cymitquimica.com/products/10-F431591/2-bromo-4-fluoro-5-methylbenzoic-acid/
https://www.alachem.co.jp/en/product/1003709-39-4
https://www.alachem.co.jp/en/product/1003709-39-4
https://www.aobchem.com/2-bromo-4-fluoro-5-methylbenzoic-acid.html
https://www.methylbenzoate-benzoicacid.com/products/benzoic-acid/2-Bromo-4-fluoro-5-methylbenzoic-acid-cas-1003709-39-4.html
https://www.methylbenzoate-benzoicacid.com/products/benzoic-acid/2-Bromo-4-fluoro-5-methylbenzoic-acid-cas-1003709-39-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-methylbenzoic-acid
https://patents.google.com/patent/CN1251833A/en
https://patents.google.com/patent/CN1251833A/en
https://www.benchchem.com/pdf/common_side_reactions_in_the_synthesis_of_substituted_benzoic_acids.pdf
https://www.youtube.com/watch?v=3nAKojbTPQU
https://www.chemicalbook.com/synthesis/1437780-13-6.htm
https://www.chemicalbook.com/synthesis/1437780-13-6.htm
https://m.chemicalbook.com/SpectrumEN_1003709-39-4_HNMR.htm
https://m.chemicalbook.com/SpectrumEN_1003709-39-4_HNMR.htm
https://www.benchchem.com/product/B1652939
https://www.ossila.com/products/2-fluoro-5-methylbenzoic-acid
https://www.benchchem.com/product/b182561
https://www.fishersci.com/store/msds?partNumber=AAH6051606&productDescription=5-BRMO-2-METHLBENZOIC+AC+97+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC442650250&countryCode=US&language=en
https://www.benchchem.com/product/b3026522#2-bromo-4-fluoro-5-methylbenzoic-acid-cas-number-1003709-39-4
https://www.benchchem.com/product/b3026522#2-bromo-4-fluoro-5-methylbenzoic-acid-cas-number-1003709-39-4
https://www.benchchem.com/product/b3026522#2-bromo-4-fluoro-5-methylbenzoic-acid-cas-number-1003709-39-4
https://www.benchchem.com/product/b3026522#2-bromo-4-fluoro-5-methylbenzoic-acid-cas-number-1003709-39-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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